molecular formula C47H66O13 B1679863 Pulvomycin CAS No. 11006-66-9

Pulvomycin

カタログ番号: B1679863
CAS番号: 11006-66-9
分子量: 839 g/mol
InChIキー: FXSFWUNCIOIMAC-CFJLSIFESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pulvomycin is an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA.

科学的研究の応用

Antimicrobial Activity

Pulvomycin exhibits potent antimicrobial properties, particularly against resistant bacterial strains. Research has identified its mechanism of action as an inhibitor of protein biosynthesis, specifically targeting the elongation factor Tu (EF-Tu) in prokaryotes. This inhibition disrupts the formation of the ternary complex necessary for protein synthesis, effectively halting bacterial growth.

Key Findings:

  • This compound alters the affinity of EF-Tu for guanine nucleotides and inhibits GTP hydrolysis, preventing aminoacyl-tRNA binding to ribosomes .
  • It has shown effectiveness against various pathogens, including multidrug-resistant strains, indicating its potential as a new antibiotic .

Antitumor Activity

Recent studies have highlighted this compound's potential in oncology, particularly against triple-negative breast cancer (TNBC). Research indicates that this compound can overcome resistance to conventional chemotherapy agents like docetaxel by modulating key signaling pathways.

Mechanism of Action:

  • This compound targets the signal transducer and activator of transcription 3 (STAT3) pathway, leading to cell cycle arrest and apoptosis in cancer cells .
  • In vitro studies demonstrated that this compound significantly inhibited cell proliferation in docetaxel-resistant TNBC cells with IC50 values ranging from 0.8 to 4.1 µM .

Case Study:
In an MDA-MB-231-DTR xenograft mouse model:

  • The combination of this compound and docetaxel resulted in substantial tumor growth inhibition compared to either treatment alone .
  • The study reported a reduction in activated STAT3 levels and Ki-67 expression, indicating decreased cell proliferation and enhanced apoptosis in treated tumors .

Synthesis and Structural Studies

The total synthesis of this compound has been achieved, allowing for further exploration of its structural analogs and their respective biological activities. This synthetic route enables researchers to investigate modifications that could enhance its efficacy or reduce potential side effects .

Data Summary Table

ApplicationMechanism of ActionKey FindingsReferences
AntimicrobialInhibition of EF-Tu in protein synthesisEffective against resistant pathogens , ,
AntitumorTargeting STAT3 pathwayOvercomes docetaxel resistance in TNBC ,
Total SynthesisSynthetic route developed for structural studiesEnables exploration of analogs

特性

CAS番号

11006-66-9

分子式

C47H66O13

分子量

839 g/mol

IUPAC名

(4E,7E,9Z,11Z,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

InChI

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19-,22-15+,23-16+,24-17+,29-28+,30-26+,31-21-

InChIキー

FXSFWUNCIOIMAC-CFJLSIFESA-N

SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

異性体SMILES

CC1C(C(C(C(O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C\C=C/C(=C/C(/C(=C/CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC

正規SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Pulvomycin;  Antibiotic 1063Z; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulvomycin
Reactant of Route 2
Pulvomycin
Reactant of Route 3
Pulvomycin
Reactant of Route 4
Pulvomycin
Reactant of Route 5
Pulvomycin
Reactant of Route 6
Pulvomycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。